Histone H3 Trimethyl Lys9 Peptide is a modified peptide derived from the histone H3 protein, specifically featuring a trimethylation at the lysine 9 residue. This modification plays a crucial role in epigenetic regulation, influencing gene expression and chromatin structure. The trimethylation of lysine 9 on histone H3 is recognized as a marker for transcriptionally silent chromatin, often associated with heterochromatin formation and gene silencing.
Histone proteins, including histone H3, are primarily sourced from eukaryotic cells, where they are integral components of the nucleosome structure that organizes DNA into chromatin. The specific peptide of interest can be synthesized in vitro using various chemical methods or isolated from cell extracts.
Histone H3 Trimethyl Lys9 Peptide falls under the category of post-translational modifications of proteins, specifically histones. It is classified as a methylated peptide and is part of the broader field of epigenetics, which studies heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.
The synthesis of Histone H3 Trimethyl Lys9 Peptide can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. SPPS allows for precise control over the sequence and modifications of peptides.
The molecular structure of Histone H3 Trimethyl Lys9 Peptide consists of a chain of amino acids with a specific sequence that includes trimethylated lysine at position 9. The trimethylation alters the electronic properties and steric hindrance of the lysine side chain, influencing protein interactions.
The primary chemical reaction involving Histone H3 Trimethyl Lys9 Peptide is the transfer of methyl groups to the lysine residue by histone methyltransferases. This reaction is crucial for establishing epigenetic marks on chromatin.
The mechanism by which Histone H3 Trimethyl Lys9 Peptide functions involves its recognition by various reader proteins that bind specifically to trimethylated lysines. These interactions can recruit additional proteins that modify chromatin structure or regulate transcriptional activity.
Histone H3 Trimethyl Lys9 Peptide is widely used in various scientific applications, including:
This compound serves as an essential tool in understanding cellular processes related to gene expression and epigenetic regulation, making it invaluable in molecular biology and biochemistry research.
The molecular architecture of H3K9me3 establishment reveals intricate mechanisms governing its specificity and function. Structural studies of the Neurospora crassa H3K9 methyltransferase DIM-5 (a SUV39 family enzyme) in complex with its histone H3 substrate and reaction cofactor have provided exceptional insights into the catalytic mechanism. The histone H3 peptide inserts as a parallel β-strand between two DIM-5 strands (β10 and β18), forming a six-stranded hybrid β-sheet that precisely positions Lys9 within the catalytic pocket. Three post-SET domain cysteines (C306, C308, and C313) coordinate a zinc atom together with C244 from the conserved SET signature motif (NHXCXPN), creating a narrow catalytic channel that accommodates the target lysine side chain. Within this channel, the sulfur atom of S-adenosyl-L-homocysteine (AdoHcy) lies approximately 4Å away from the target nitrogen atom, enabling efficient methyl transfer [1].
Table 1: Structural Features of H3K9 Methyltransferases
Feature | DIM-5 (N. crassa) | Human Orthologs | Functional Significance |
---|---|---|---|
Catalytic Domain | SET domain | SUV39H1/H2 SET domain | Catalytic core for methyl transfer |
Zinc Coordination | C244, C306, C308, C313 | Conserved cysteines | Forms narrow channel for Lys9 access |
Substrate Recognition | Hybrid β-sheet formation | Similar groove recognition | Positions Lys9 in catalytic pocket |
Histone Binding Specificity | Thr11 recognition pocket | Sequence-specific recognition | Discriminates H3 from other histones |
Product Specificity | Deep catalytic pocket | Varied pocket dimensions | Determines mono- vs. tri-methylation |
The H3K9me3 modification serves as a docking site for heterochromatin protein 1 (HP1) through its chromodomain. The HP1α chromodomain exhibits specific binding affinity for H3K9me3 via a conserved aromatic cage structure that accommodates the trimethylammonium group. Structural analyses reveal that HP1 dimerization significantly enhances its binding to methylated nucleosomal arrays, facilitating chromatin compaction. Cryo-EM studies demonstrate that HP1 can bridge nucleosomes through simultaneous engagement with H3K9me3 marks on adjacent nucleosomes, creating a higher-order chromatin architecture characteristic of heterochromatin. This compaction mechanism is dynamically regulated during mitosis, where phosphorylation of adjacent residues (notably H3S10) temporarily disrupts HP1 binding, ensuring proper chromosome segregation [4] [7] [9].
H3K9me3 functions as a master regulatory mark that governs heterochromatin formation and maintenance through recruitment of effector proteins. The epigenetic landscape established by this modification includes:
Transcriptional Silencing: H3K9me3-marked regions establish transcriptionally repressive environments by excluding RNA polymerase II and transcription factors. This silencing extends to transposable elements, satellite repeats, and developmentally regulated genes that must remain inactive in specific cell lineages [6].
Nuclear Architecture: H3K9me3 defines subnuclear compartments through its association with the nuclear lamina and other membrane-proximal structures. This spatial organization contributes to the repressive environment of peripheral heterochromatin [6].
Centromere Function: Centromeric regions maintain precise balance between H3K9me3-marked heterochromatin and CENP-A-containing centromeric chromatin. Experimental reduction of H3K9me3 at synthetic human artificial chromosomes (HACs) triggers centromere inactivation and chromosome mis-segregation, demonstrating its essential role in chromosomal stability. Notably, H3K9me3 prevents heterochromatin spreading into centromeric regions, preserving kinetochore integrity [5] [10].
The tissue-specific functions of H3K9me3 emerge through the activities of specialized H3K9 methyltransferases. During hematopoiesis, G9a/GLP-mediated H3K9me2 facilitates lymphoid commitment by repressing stem cell programs, while SUV39H1/2 establishes H3K9me3 at pericentric repeats to ensure chromosomal stability. In neurogenesis, SETDB1 deposits H3K9me3 at neuronal genes in neural precursors, preventing their premature expression. Muscle differentiation requires SUV39H1-mediated H3K9me3 to silence proliferation genes during myoblast fusion. These lineage-specific functions underscore how H3K9 methyltransferases collaborate combinatorially to establish cell type-specific heterochromatic domains [6].
The dynamic regulation of H3K9me3 occurs through demethylase activities (e.g., JMJD2 family) and methyltransferase recruitment by sequence-specific factors, including KRAB-ZFPs (Krüppel-associated box zinc finger proteins) that target retroelements, and small RNAs that guide H3K9 methylation through RNA interference pathways. This dynamic regulation enables epigenetic plasticity during developmental transitions while maintaining genome stability [6].
H3K9me3 exhibits remarkable evolutionary conservation across eukaryotic supergroups, indicating its fundamental role in chromatin organization since the last eukaryotic common ancestor (LECA). Key evolutionary patterns include:
Fungi: In Neurospora crassa, the H3K9 methyltransferase DIM-5 is essential for DNA methylation through its recruitment of DNA methyltransferase DIM-2. Structural studies reveal that DIM-5 contains a cysteine-rich post-SET domain that coordinates zinc and creates the catalytic pocket for H3K9 trimethylation. Mutations in this domain abolish catalytic activity and disrupt heterochromatin formation [1].
Invertebrates: Drosophila SU(VAR)3-9 serves as the orthologous H3K9 methyltransferase that deposits H3K9me3 at pericentric heterochromatin. Studies in Drosophila busckii with neo-sex chromosomes formed by fusion of autosomes to sex chromosomes reveal rapid accumulation of H3K9me2/3 on the non-recombining neo-Y chromosome within 1 million years. This heterochromatinization correlates with transcriptional silencing of nearly 60% of neo-Y genes, demonstrating the conserved role of H3K9 methylation in sex chromosome evolution [3] [6].
Mammals: The diversification of H3K9 methyltransferases created specialized functions: SUV39H1/2 primarily targets pericentric repeats; SETDB1/2 represses endogenous retroviruses; G9A/GLP establishes H3K9me2 at genic regions; and SUV39H1 maintains facultative heterochromatin. Despite this diversification, the core catalytic mechanism for H3K9 methylation remains conserved from fungi to mammals [6].
Table 2: Evolutionary Conservation of H3K9me3 Machinery
Organism Group | H3K9 Methyltransferase | H3K9me3 Reader | Biological Functions |
---|---|---|---|
Fungi (N. crassa) | DIM-5 | HP1 orthologs | DNA methylation, TE silencing |
Nematodes (C. elegans) | SET-25, MET-2 | HPL-1/2 | RNAi-mediated silencing, X-chromosome dosage compensation |
Insects (Drosophila) | SU(VAR)3-9 | HP1a | Pericentric heterochromatin, position-effect variegation |
Mammals (Mus, Homo) | SUV39H1/2, SETDB1, G9A | HP1α/β/γ | Centromere function, retroelement silencing, X-inactivation, genomic imprinting |
Phylogenetic analyses of histone H3 sequences reveal extraordinary conservation of the N-terminal tail containing lysine 9 across eukaryotic supergroups (Opisthokonta, Amoebozoa, Archaeplastida, Rhizaria, Chromalveolata, and Excavata). The H3K9 residue itself is invariant, while surrounding residues show moderate divergence compatible with conserved methyltransferase recognition. Even in basal dinoflagellates—which reportedly lack nucleosomal chromatin—histone H3 genes are preserved, suggesting either residual chromatin organization or repurposing of histone-derived peptides. This deep evolutionary conservation indicates that H3K9 methylation machinery originated before the radiation of eukaryotic supergroups and has been maintained with remarkable fidelity throughout eukaryotic evolution [8].
The functional conservation of H3K9me3-mediated silencing is evident from studies across taxa. In Caenorhabditis elegans, H3K9 methylation prevents expression of silenced transgenes and tandem repeat arrays. Mutants lacking H3K9 methyltransferases display transposon activation and repeat instability, demonstrating conserved roles in genome defense. Similarly, mouse embryos lacking all H3K9 methyltransferase activity exhibit complete dissolution of heterochromatin organization, chromosome segregation defects, and embryonic lethality, confirming the essential nature of this epigenetic system in mammalian development [6] [8].
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